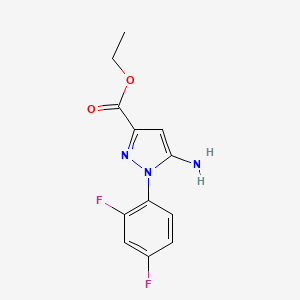
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a biochemical used for proteomics research . It has a molecular formula of C12H11F2N3O2 and a molecular weight of 267.23 .
Synthesis Analysis
The synthesis of similar compounds often involves the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . Pyrazole compounds contain two carbon and three nitrogen atoms, making them readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The Sandmeyer reaction plays a vital role in the chemical reactions of this compound . This reaction is mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity under mild conditions facilitates the generation of a wide range of cynomethylene dyes from diverse precursors, showcasing its potential in heterocyclic and dye synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
In medicinal chemistry, pyrazoline derivatives, including those synthesized from this compound, exhibit a broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in developing potential drug candidates with enhanced efficacy (Shaaban, Mayhoub, & Farag, 2012).
Catalysis and Synthetic Chemistry
The compound is also implicated in catalysis and synthetic chemistry, particularly in the synthesis of pyranopyrimidine scaffolds, which are crucial for the pharmaceutical and medicinal industries due to their bioavailability and broader synthetic applications. The use of hybrid catalysts in the synthesis of these scaffolds illustrates the compound's role in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Future Directions
While specific future directions for this compound were not found in the search results, compounds with a pyrazole nucleus have been studied as active agents in different therapeutic areas . The search for new pyrazole-based compounds is of great interest to the academic community as well as industry .
properties
IUPAC Name |
ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)9-6-11(15)17(16-9)10-4-3-7(13)5-8(10)14/h3-6H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPUSMBYLXOBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



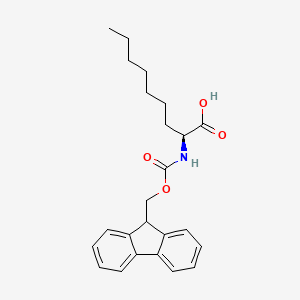

![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)

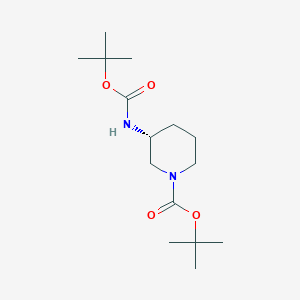
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid](/img/structure/B3095456.png)
![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid](/img/structure/B3095457.png)
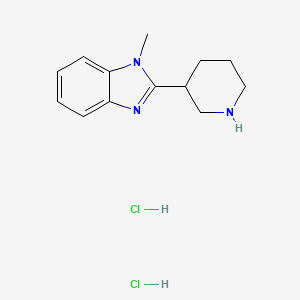
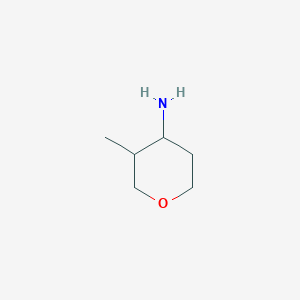
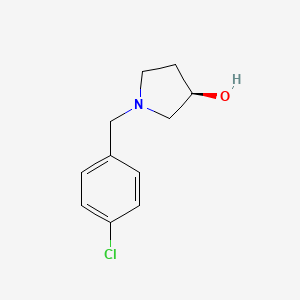
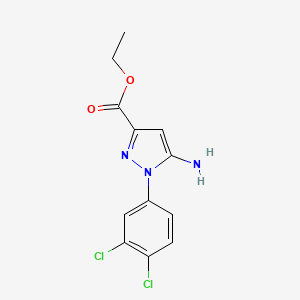
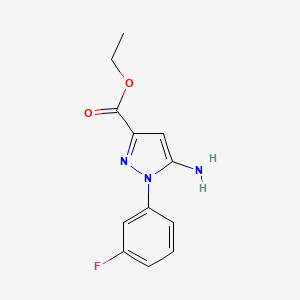
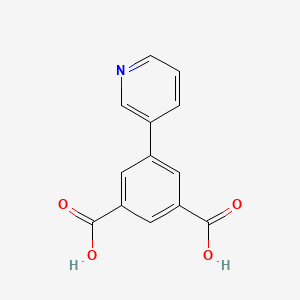
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3095515.png)